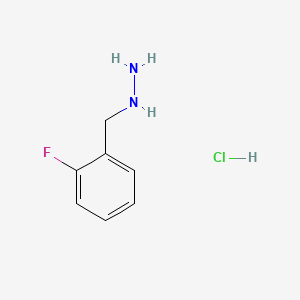

(2-Fluorobenzyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

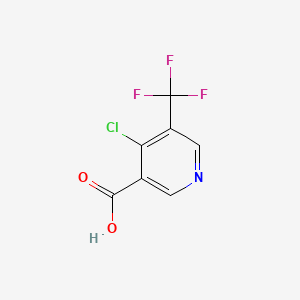

“(2-Fluorobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10ClFN2 . It has been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Fluorobenzyl bromide . Another method involves the reaction of 1-(5-fluoropyridin-2-yl)ethan-1-one with lithium hexamethylsilazane in toluene at 0℃, followed by the addition of isoxazole-3-carbonyl chloride .Molecular Structure Analysis

The molecular weight of “this compound” is 176.62 Da . The average mass is 176.619 Da and the monoisotopic mass is 176.051651 Da .Chemical Reactions Analysis

“this compound” has been used in the preparation of pyrazole derivatives . It has also been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is soluble, with a solubility of 0.932 mg/ml .Scientific Research Applications

Fluorescent Chemosensor Development : A hydrazine-derived compound has been synthesized for sensing metal ions using UV-visible spectroscopy and fluorometric techniques (Hoque et al., 2022).

HIV Integrase Inhibitor Analysis : A compound containing 2-fluorobenzyl has been examined for its solid-state structure and tautomeric structure, offering insights into drug design and development (Bacsa et al., 2013).

Sensitive Detection and Imaging in Living Cells : A probe for hydrazine detection has been developed, utilizing 2-fluorobenzyl components for high sensitivity and selectivity in biological systems (Chen et al., 2017).

Detection of Hydrazine in Biological and Water Samples : A fluorescent probe for N2H4 detection, using a structure incorporating 2-fluorobenzyl, has been designed for environmental and biological applications (Zhu et al., 2019).

Hydrazine Monitoring in Various Environments : A study proposed a next-generation fluorescent probe that includes 2-fluorobenzyl components for hydrazine traceability in multiple environments (Jung et al., 2019).

Cytostatic Evaluation of Hydrazine Derivatives : Research on various 2-fluorobenzyl hydrazine carbothioamides has been conducted, evaluating their cytostatic activity against various cell lines, contributing to cancer research (Karki et al., 2011).

Synthesis of Indazoles : A study focused on the synthesis of indazoles, where reactions with o-fluorobenzaldehydes and 2-fluorobenzyl hydrazine were explored for practical synthesis applications (Lukin et al., 2006).

Antifungal Activity of Hydrazine Derivatives : A new hydrazine ligand with 2-fluorobenzyl components and its oxovanadium(V) complex showed moderate to strong antifungal activities against various fungi (Li et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that hydrazine derivatives, such as hydralazine, primarily target smooth muscle cells, particularly in arterioles .

Mode of Action

For instance, hydralazine, a hydrazine derivative, interferes with calcium transport to relax arteriolar smooth muscle and lower blood pressure .

Biochemical Pathways

Hydrazine derivatives are known to influence the calcium signaling pathway, which plays a crucial role in muscle contraction and relaxation .

Pharmacokinetics

It’s worth noting that related compounds like hydralazine have high gi absorption and are bbb permeant .

Result of Action

Based on the action of similar compounds, we can infer that it may cause relaxation of smooth muscle cells, particularly in arterioles, leading to a decrease in blood pressure .

Action Environment

Factors such as ph and temperature are generally known to affect the stability and efficacy of many drugs .

properties

IUPAC Name |

(2-fluorophenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFGZJUMXOEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216246-45-5 |

Source

|

| Record name | [(2-fluorophenyl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine](/img/structure/B569286.png)

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)